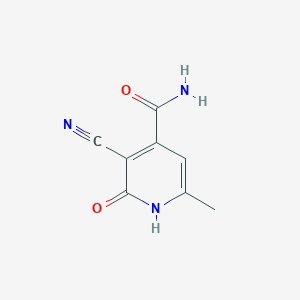
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- (4-Pyridinecarboxamide) is a heterocyclic compound belonging to the pyridinecarboxamide family. It is a colorless solid that is soluble in water and organic solvents. 4-Pyridinecarboxamide is an important building block in organic synthesis and has found a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Antiproliferative Activity
This compound has been studied for its potential to inhibit the growth of various cancer cell lines. It shows a slight inhibition of cell lines from lung cancer, particularly the A549/ATCC, NCI-H522, and HOP-62 lines; colon cancer, notably the HCC-2998 line; brain cancer, for the SNB-19 line; melanoma, kidney cancer, and breast cancer . This suggests its potential use in developing anticancer therapies.
BACE1 Inhibition
BACE1 (beta-secretase 1) is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. 4-Pyridinecarboxamide derivatives have been reported as inhibitors of BACE1, indicating their potential application in the treatment of neurodegenerative diseases .
Acetylcholinesterase Reactivation
Compounds of this class have been used to reactivate acetylcholinesterase, an enzyme that is essential for the breakdown of acetylcholine in the nervous system. This application is significant in the context of treating conditions like myasthenia gravis or countering the effects of certain nerve agents .
Metabolic Enzyme Inhibition
The compound has been identified as a selective inhibitor of ACC1 (Acetyl-CoA Carboxylase 1), an enzyme critical in fatty acid synthesis. This suggests its potential role in controlling metabolic disorders related to lipid synthesis .
Hypertension Treatment
As angiotensin II receptor antagonists, derivatives of 4-Pyridinecarboxamide can be used in treating hypertension. They help in relaxing blood vessels, thereby reducing blood pressure .
Cardiomyocyte Protection
Research indicates that these compounds have strong cardiomyocyte-protective effects. This application is crucial for developing treatments that protect heart cells from damage, especially after ischemic events .
Antimicrobial Effects
These derivatives also exhibit antimicrobial effects, which could be harnessed in developing new antibiotics or antiseptics to combat resistant strains of bacteria .
Hypolipidemic Activity
The compound has a broad spectrum of hypolipidemic activity, meaning it can reduce lipid levels in the blood. This is particularly important for the treatment and prevention of cardiovascular diseases .
作用機序
Target of Action
Similar compounds have been reported to target enzymes like bace1, acetylcholinesterase, acc1, sulfide:quinone oxidoreductase, mtorc1 and mtorc2, angiotensin ii receptors, clk1/4, and nicotinamide-n-methyl transferase . These targets play crucial roles in various biological processes, including redox reactions, neurotransmission, lipid metabolism, cell growth and proliferation, blood pressure regulation, and cellular signaling .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their activity . This interaction can lead to changes in the biochemical processes that these targets are involved in, potentially altering cellular functions .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its interaction with various targets. For instance, inhibition of enzymes like BACE1, acetylcholinesterase, and mTORC1/mTORC2 can impact the amyloidogenic pathway, cholinergic neurotransmission, and the mTOR signaling pathway, respectively . These changes can have downstream effects on cellular processes such as protein synthesis, cell growth, and neuronal communication .
Result of Action
The compound has been shown to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines, including lung, colon, brain, melanoma, kidney, and breast cancer cells . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to a decrease in cancer cell proliferation .
特性
IUPAC Name |
3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(7(10)12)6(3-9)8(13)11-4/h2H,1H3,(H2,10,12)(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFGCBWRVDWTNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299370 |
Source


|
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
CAS RN |
90110-69-3 |
Source


|
| Record name | NSC129782 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

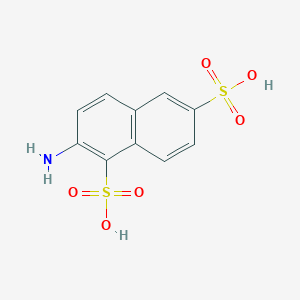




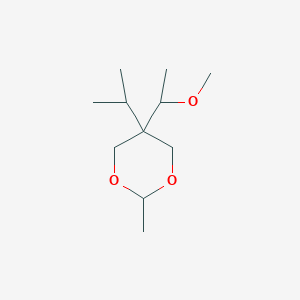
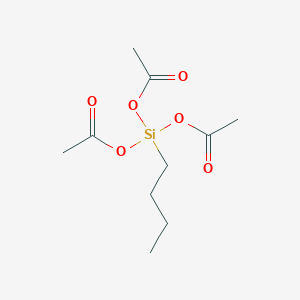
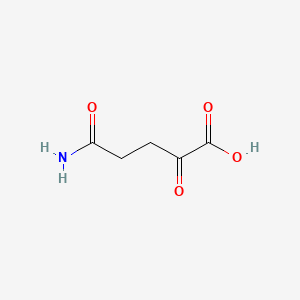
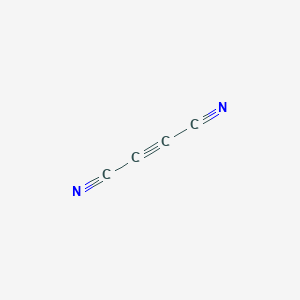



![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
